molecular formula C9H11BrO2 B13660982 (4-Bromo-2-methoxy-6-methylphenyl)methanol

(4-Bromo-2-methoxy-6-methylphenyl)methanol

Cat. No.: B13660982
M. Wt: 231.09 g/mol
InChI Key: PIKNWRKPADUURS-UHFFFAOYSA-N
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Description

(4-Bromo-2-methoxy-6-methylphenyl)methanol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a methoxy group, and a bromine atom is substituted at the para position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methoxy-6-methylphenyl)methanol typically involves the bromination of 2-methoxy-6-methylphenol followed by a reduction reaction. One common method is:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxy-6-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-bromo-2-methoxy-6-methylbenzaldehyde or 4-bromo-2-methoxy-6-methylbenzoic acid.

    Reduction: 2-methoxy-6-methylphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-methoxy-6-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxy-6-methylphenyl)methanol depends on the specific application

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-methoxy-6-methylphenyl)methanol is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(4-bromo-2-methoxy-6-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKNWRKPADUURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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